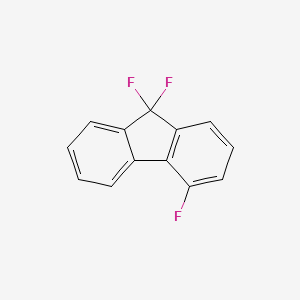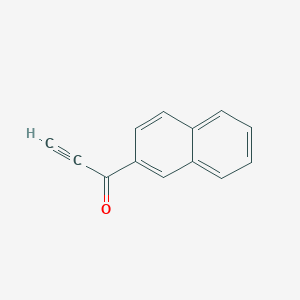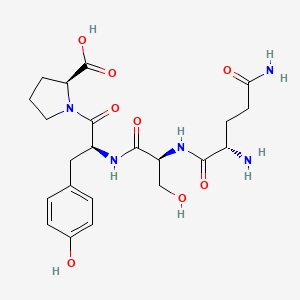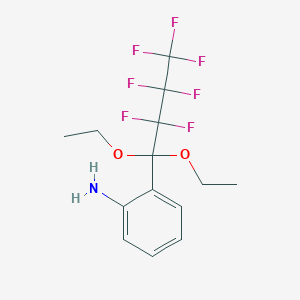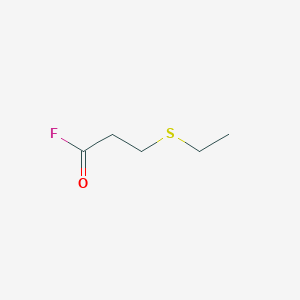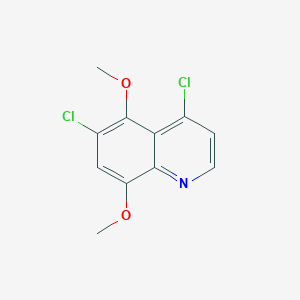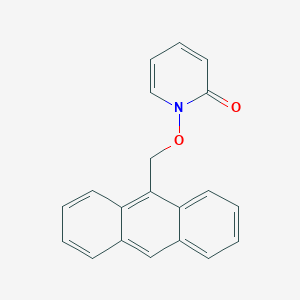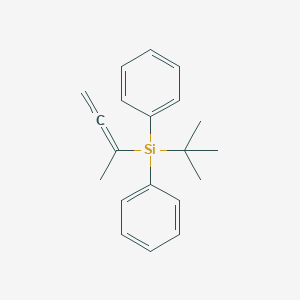
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- is a chemical compound with the molecular formula C20H24Si and a molecular weight of 292.496 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- typically involves the reaction of tert-butyldimethylsilyl chloride with appropriate organic reagents under controlled conditions. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and polymers.
Biology: It can be used in the modification of biological molecules for research purposes.
Industry: Used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form strong bonds with other elements, allowing the compound to act as a cross-linking agent in polymers and other materials. The pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- can be compared with other similar compounds such as:
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Silane, (1,1-dimethylethyl)[(1-ethoxy-2-methyl-1-propen-1-yl)oxy]dimethyl-: Another similar compound with different substituents, affecting its chemical properties and uses.
The uniqueness of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- lies in its specific combination of functional groups, which provide distinct reactivity and application potential compared to other silanes.
Properties
CAS No. |
389138-22-1 |
|---|---|
Molecular Formula |
C20H24Si |
Molecular Weight |
292.5 g/mol |
InChI |
InChI=1S/C20H24Si/c1-6-17(2)21(20(3,4)5,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1H2,2-5H3 |
InChI Key |
CQNXEVWIXJNVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


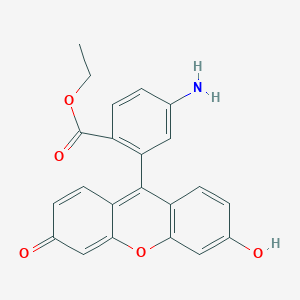
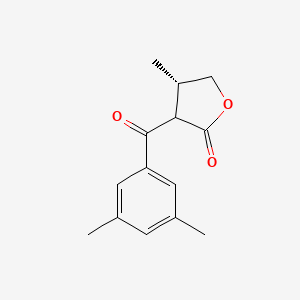
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
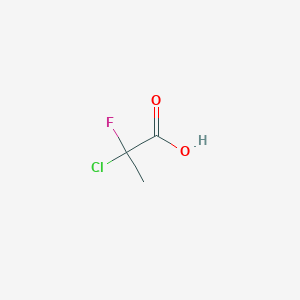
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
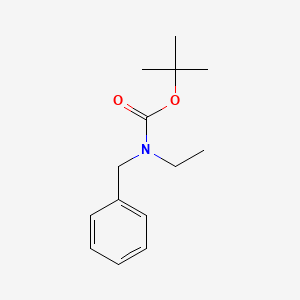
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
